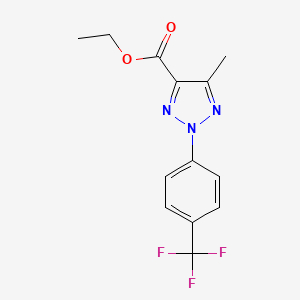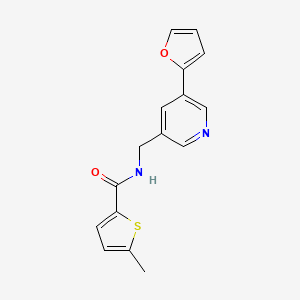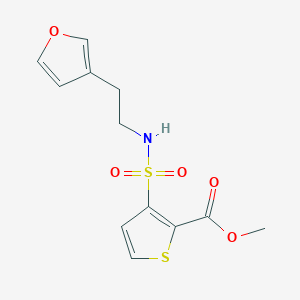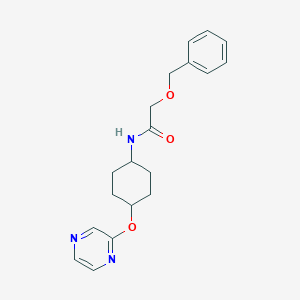![molecular formula C20H22ClN5O2 B2533721 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-77-9](/img/no-structure.png)
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Molecular Studies and Psychopharmacological Applications
Research has revealed the synthesis and pharmacological evaluation of novel derivatives, including the imidazo[2,1-f]purine-2,4-dione nucleus, for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified compounds with potential anxiolytic and antidepressant activities, highlighting the significance of specific substituents in enhancing receptor affinity and selectivity. For instance, derivatives with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed promising pharmacological profiles as potential antidepressants and anxiolytics, indicating the compound’s relevance in psychopharmacological research (Zagórska et al., 2015).
Dual-target Directed Ligands for Neurodegenerative Diseases
Further investigations into the structural analogs of the compound have led to the design of dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition, showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases such as Parkinson's disease. Notably, specific derivatives have demonstrated high potency and selectivity, underlining the therapeutic potential of these compounds in the treatment and management of neurodegenerative disorders (Załuski et al., 2019).
Antimicrobial Applications
Derivatives of 8-chloro-theophylline, a related compound, have been synthesized and evaluated for their antimicrobial activities. The creation of new chalcone derivatives from 8-chloro-theophylline and their transformation into pyrimidine and pyrazoline derivatives exhibit antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,5-dimethylbenzylamine with 8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione followed by dehydrohalogenation to form the desired product.", "Starting Materials": [ "2,5-dimethylbenzylamine", "8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" ], "Reaction": [ "Step 1: 2,5-dimethylbenzylamine is reacted with 8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable solvent and base to form the intermediate product.", "Step 2: The intermediate product is subjected to dehydrohalogenation using a suitable base to form the final product, 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
CAS 编号 |
919031-77-9 |
分子式 |
C20H22ClN5O2 |
分子量 |
399.88 |
IUPAC 名称 |
6-(2-chloroethyl)-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H22ClN5O2/c1-12-5-6-13(2)15(9-12)11-26-18(27)16-17(23(4)20(26)28)22-19-24(8-7-21)14(3)10-25(16)19/h5-6,9-10H,7-8,11H2,1-4H3 |
InChI 键 |
KJQSTKDKZTWUJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCl)C)N(C2=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2533643.png)

![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)
![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)
